molecular formula C8H14O4 B167926 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS No. 1606-85-5

1,4-Bis(2-hydroxyethoxy)-2-butyne

Cat. No.: B167926
CAS No.: 1606-85-5
M. Wt: 174.19 g/mol
InChI Key: IXAWTPMDMPUGLV-UHFFFAOYSA-N
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Description

1,4-Bis(2-hydroxyethoxy)-2-butyne is an organic compound with the molecular formula C₁₀H₁₄O₄. It is a symmetrical diol with two hydroxyethoxy groups attached to a butyne backbone. This compound is known for its versatility in various chemical reactions and applications, particularly in polymer chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(2-hydroxyethoxy)-2-butyne can be synthesized through the reaction of hydroquinone with ethylene oxide under basic conditions. The reaction typically involves the use of a solvent such as dimethylacetamide (DMAc) and a catalyst like sodium carbonate. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{OH})_2 + 2 \text{CH}_2\text{OHCH}_2\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{OCH}_2\text{CH}_2\text{OH})_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-hydroxyethoxy)-2-butyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxyethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,4-Bis(2-hydroxyethoxy)-2-butyne has a wide range of applications in scientific research:

    Chemistry: It serves as a monomer in the synthesis of various polymers, including polyesters and polyurethanes.

    Biology: The compound’s antioxidant properties have been investigated for potential roles in mitigating oxidative stress in various cell lines.

    Medicine: Research is ongoing to explore its efficacy and safety in therapeutic applications, particularly in reducing oxidative damage.

    Industry: It is used as a plasticizer in some polymers, improving their flexibility and workability.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-hydroxyethoxy)-2-butyne involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These groups can form hydrogen bonds, making the compound a good solvent for polar and non-polar substances. In biological systems, its antioxidant properties help mitigate oxidative stress by neutralizing free radicals.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(2-hydroxyethoxy)benzene: Similar in structure but with a benzene ring instead of a butyne backbone.

    1,4-Bis(2-hydroxypropoxy)benzene: Another similar compound with propoxy groups instead of hydroxyethoxy groups.

Uniqueness

1,4-Bis(2-hydroxyethoxy)-2-butyne is unique due to its butyne backbone, which imparts different chemical properties compared to its benzene analogs. This structural difference affects its reactivity and the types of polymers it can form, making it suitable for specific applications in polymer chemistry and material science .

Properties

IUPAC Name

2-[4-(2-hydroxyethoxy)but-2-ynoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O4/c9-3-7-11-5-1-2-6-12-8-4-10/h9-10H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAWTPMDMPUGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC#CCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041918
Record name 1,4-Bis(2-hydroxyethoxy)-2-butyne
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Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Ethanol, 2,2'-[2-butyne-1,4-diylbis(oxy)]bis-
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CAS No.

1606-85-5, 32167-31-0
Record name 1,4-Bis(2-hydroxyethoxy)-2-butyne
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Record name Hydroxyethylated 2-butyne-1,4-diol
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Record name 1,4-Bis(2-hydroxyethoxy)-2-butyne
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Record name Ethanol, 2,2'-[2-butyne-1,4-diylbis(oxy)]bis-
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Record name 1,4-Bis(2-hydroxyethoxy)-2-butyne
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Record name Oligomerisation products of but-2-yne-1,4-diol and ethylene oxide
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Record name 2,2'-but-2-ynylenedioxydiethanol
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Record name 1,4-BIS(2-HYDROXYETHOXY)-2-BUTYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 1,4-Bis(2-hydroxyethoxy)-2-butyne in material science?

A1: this compound is a versatile building block for synthesizing polymers. For instance, it can react with trimesoyl chloride to create multicyclic poly(ether esters). [] These multicycles, depending on their structure, can exhibit unique properties like cryptand behavior, enabling them to dissolve alkali metal salts in organic solvents. []

Q2: How does the structure of this compound contribute to its use in nickel plating?

A2: In nickel plating, this compound functions as a secondary brightener. [] While the exact mechanism is not fully elucidated in the provided research, it's likely that its structure, containing both a butyne group and two hydroxyethoxy groups, allows it to interact with the nickel surface and influence the deposition process, leading to brighter and more desirable nickel coatings.

Q3: Can you elaborate on the analytical techniques used to quantify this compound in complex mixtures?

A3: One effective method for quantifying this compound, particularly in the context of nickel plating baths, is High Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and an Evaporative Light Scattering Detector (ELSD) (HPLC-DAD-ELSD). [] This method offers several advantages:

  • Simultaneous determination: It allows for the quantification of multiple brighteners, including this compound, within a single analysis. []
  • High accuracy and precision: The method demonstrates good reproducibility and minimal interference from other components in the plating bath. []
  • Fast analysis: The analysis time is relatively short, typically less than 15 minutes. []

Q4: How does this compound contribute to the properties of polysiloxane-based surfactants?

A4: this compound can be used to modify polysiloxanes, leading to the creation of amphiphilic surfactants. [] The hydrophilic hydroxyethoxy groups of the molecule contribute to the water solubility of the modified polysiloxane. [] This modification allows the polysiloxanes to exhibit surface activity, reduce surface tension, and self-assemble into aggregates in aqueous solutions. [] These properties are valuable in various applications, such as detergency, emulsification, and coating formulations.

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